Hinge-Binding Isosterism: Furo[2,3-b]pyridine as a 7-Azaindole Replacement for Kinase Selectivity Tuning
The furo[2,3-b]pyridine core is a direct isostere of 7-azaindole, differing by the replacement of the pyrrole N–H with a furan oxygen. Literature evidence demonstrates that this O-for-NH substitution modifies the hydrogen-bonding capacity at the kinase hinge region—reducing the number of H-bond donor/acceptor interactions relative to azaindole—and can thereby alter kinase selectivity profiles without compromising potency [1]. 3-Methylfuro[2,3-b]pyridine is the 3-methyl-substituted variant of this isosteric core, providing a pre-functionalized entry point for cross-coupling at the 3-position, a key vector for SAR exploration [1].
| Evidence Dimension | Number of hydrogen-bond donor/acceptor interactions at kinase hinge region |
|---|---|
| Target Compound Data | Furo[2,3-b]pyridine: 1 H-bond acceptor (pyridine N); 0 H-bond donor (furan O is a weak acceptor, no N–H) |
| Comparator Or Baseline | 7-Azaindole: 1 H-bond acceptor (pyridine N) + 1 H-bond donor (pyrrole N–H) |
| Quantified Difference | Loss of one H-bond donor capability; altered H-bond geometry with kinase hinge leading to differential selectivity |
| Conditions | Kinase inhibitor design context; isosteric scaffold comparison based on published analyses of hinge-binding pharmacophores (O'Byrne et al., 2020) |
Why This Matters
This isosteric difference is the mechanistic basis for kinase selectivity differentiation, making furo[2,3-b]pyridines non-interchangeable with azaindoles in inhibitor programs targeting specific kinome profiles.
- [1] O'Byrne, S.; Eduful, B. J.; Willson, T. M. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters 2020, 61 (38), 152353. View Source
